molecular formula C27H45N3O B11954938 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one

1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one

Cat. No.: B11954938
M. Wt: 427.7 g/mol
InChI Key: JQINDLBTPFVKGD-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of an aminophenyl group, a heptadecyl chain, and a methyl group attached to the pyrazoline ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 4-aminophenylhydrazine with a heptadecyl-substituted α,β-unsaturated ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aminophenyl group or the pyrazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Pyrazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoline compounds depending on the reagents used.

Scientific Research Applications

1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazoline ring can engage in electron-donating or withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazole: Similar structure but lacks the pyrazoline ring.

    1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-isoxazoline: Contains an isoxazoline ring instead of a pyrazoline ring.

    1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-thiazoline: Contains a thiazoline ring instead of a pyrazoline ring.

Uniqueness: 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one is unique due to the presence of the pyrazoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H45N3O

Molecular Weight

427.7 g/mol

IUPAC Name

2-(4-aminophenyl)-5-heptadecyl-1-methylpyrazol-3-one

InChI

InChI=1S/C27H45N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23-27(31)30(29(26)2)25-21-19-24(28)20-22-25/h19-23H,3-18,28H2,1-2H3

InChI Key

JQINDLBTPFVKGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC(=O)N(N1C)C2=CC=C(C=C2)N

Origin of Product

United States

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